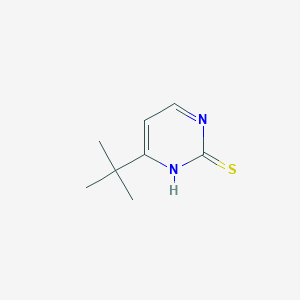

4-(tert-Butyl)pyrimidine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-Butyl)pyrimidine-2-thiol is an organic compound with the molecular formula C8H12N2S It is a derivative of pyrimidine, featuring a thiol group at the 2-position and a tert-butyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)pyrimidine-2-thiol can be achieved through several methods. One common approach involves the reaction of divinyl ketones with thiourea through a series of reactions, including aza-Michael addition, nucleophilic addition, and aromatization . The optimal yield for this reaction is obtained using ethanol as the solvent and potassium hydroxide as the base at 80°C for 8 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(tert-Butyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

4-(tert-Butyl)pyrimidine-2-thiol can be synthesized through various methods, including nucleophilic substitutions and aza-Michael addition reactions. The compound features a pyrimidine ring substituted with a thiol group, which enhances its reactivity and biological activity. The synthesis often involves the reaction of thiourea with suitable precursors under acidic or basic conditions to yield the desired thiol derivative .

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. Research indicates that compounds with a pyrimidine core exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against various pathogens, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Studies demonstrate that certain substituted pyrimidines can effectively suppress cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. The structure-activity relationship (SAR) analyses suggest that modifications at the pyrimidine ring can enhance anti-inflammatory efficacy .

Anticancer Potential

Research has indicated that thienopyrimidine derivatives exhibit anticancer activity against various cancer cell lines. The presence of the thiol group in compounds like this compound may contribute to their cytotoxic effects by participating in redox reactions or by acting as a reactive oxygen species (ROS) generator .

Antimalarial Activity

A notable study investigated the antimalarial potential of thienopyrimidine derivatives, including those similar to this compound. These compounds were found to exhibit activity against both the erythrocytic and hepatic stages of Plasmodium species, suggesting their potential as dual-stage antimalarial agents .

Tuberculosis Treatment

In another study focusing on tuberculosis, pyrimidine-based compounds were explored for their ability to combat drug-resistant strains of Mycobacterium tuberculosis. The findings indicated that certain pyrimidine derivatives could serve as lead molecules in developing new treatments for tuberculosis, showcasing the versatility of this chemical class .

Summary of Applications

Mécanisme D'action

The mechanism of action of 4-(tert-Butyl)pyrimidine-2-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Tri-tert-butylpyrimidine: Similar in structure but lacks the thiol group, affecting its reactivity and applications.

4,6-Dimethyl-2-pyrimidinethiol: Shares the thiol group but has different alkyl substituents, leading to variations in chemical behavior and uses.

Uniqueness

4-(tert-Butyl)pyrimidine-2-thiol is unique due to the presence of both the tert-butyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and biological research.

Activité Biologique

4-(tert-Butyl)pyrimidine-2-thiol is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a tert-butyl group and a thiol group at the 2-position. This structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrimidine and thiol functionalities exhibit diverse biological activities, including antibacterial, antifungal, and antimalarial properties. The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus ranging from 6.5 μg/mL to 20 μg/mL .

- Antimalarial Activity : Compounds similar to this compound have been evaluated for their efficacy against Plasmodium falciparum. In vitro studies suggest that modifications at the 4-position of the pyrimidine core enhance activity against both the erythrocytic and hepatic stages of the parasite .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : Pyrimidine derivatives often act as enzyme inhibitors, affecting pathways crucial for microbial survival.

- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.

Case Studies and Research Findings

- Antibacterial Studies : A study investigating various pyrimidine derivatives reported that compounds with thiol groups exhibited enhanced antibacterial properties compared to their non-thiol counterparts. The presence of the tert-butyl group was found to increase lipophilicity, aiding in membrane penetration .

- Antimalarial Efficacy : In a series of experiments on thienopyrimidine derivatives, it was noted that introducing a tert-butyl group significantly improved antiplasmodial activity. For example, compounds with an EC50 (half maximal effective concentration) around 5 µM were identified as particularly potent against P. falciparum .

- Cytotoxicity Assessments : Toxicity evaluations on human cell lines (HepG2) revealed moderate toxicity with CC50 values ranging from 2.9 to 29 µM for various derivatives, indicating a need for careful consideration in therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of selected pyrimidine derivatives compared to this compound:

| Compound | Antibacterial Activity (MIC) | Antimalarial Activity (EC50) | Cytotoxicity (CC50) |

|---|---|---|---|

| This compound | 6.5 μg/mL | ~5 µM | 2.9 - 29 µM |

| Thienopyrimidine Derivative A | 10 μg/mL | ~15 µM | 10 - 20 µM |

| Thienopyrimidine Derivative B | 20 μg/mL | ~8 µM | 15 - 25 µM |

Propriétés

IUPAC Name |

6-tert-butyl-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-8(2,3)6-4-5-9-7(11)10-6/h4-5H,1-3H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBGOCIMTYEORL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NC(=S)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.